rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid
CAS No.: 97364-77-7
Cat. No.: VC12003316
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97364-77-7 |
|---|---|
| Molecular Formula | C12H12O4 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | (1R,2R)-1-methoxycarbonyl-2-phenylcyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H12O4/c1-16-11(15)12(10(13)14)7-9(12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)/t9-,12-/m1/s1 |
| Standard InChI Key | KICBKCDHFFGKCB-BXKDBHETSA-N |
| Isomeric SMILES | COC(=O)[C@@]1(C[C@@H]1C2=CC=CC=C2)C(=O)O |
| SMILES | COC(=O)C1(CC1C2=CC=CC=C2)C(=O)O |
| Canonical SMILES | COC(=O)C1(CC1C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂O₄ | |
| Molecular Weight | 220.22 g/mol | |
| SMILES | COC(=O)C1(CC1C2=CC=CC=C2)C(=O)O | |
| InChIKey | KICBKCDHFFGKCB-BXKDBHETSA-N | |
| PubChem CID | 13416123 |
Stereochemical Considerations
The rac prefix denotes a racemic mixture, though the (1R,2R) enantiomer is often isolated for targeted applications. X-ray crystallography of analogous cyclopropanes confirms that the trans-configuration of substituents minimizes ring strain, stabilizing the molecule . The carboxylic acid and methoxycarbonyl groups adopt equatorial positions relative to the cyclopropane plane, enhancing hydrogen-bonding capabilities.
Synthesis and Manufacturing
Key Synthetic Routes
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pd(OAc)₂, Ethyl diazoacetate, THF | 57% |
| 2 | LiOH, H₂O/THF, 0°C to RT | 87% |
Process Optimization
Yields exceed 80% in hydrolysis steps due to the stability of the cyclopropane ring under basic conditions . Microwave-assisted cyclopropanation reduces reaction times from 48 hours to 2 hours, improving scalability.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (>50 mg/mL). Stability studies indicate no decomposition under inert atmospheres at −20°C for six months.
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 1.36–1.54 (2H, m, cyclopropane CH₂), 3.83 (3H, s, OCH₃), 7.28–7.35 (2H, m, aromatic), 7.81–7.91 (2H, m, aromatic) .
Applications in Medicinal Chemistry
LSD1 Inhibitor Development
In the ACS study, the methyl ester analog 1e demonstrated potent LSD1 inhibition (IC₅₀ = 12 nM) and favorable blood-brain barrier permeability (MDR1 efflux ratio = 2.1) . PET imaging with [¹⁸F]-1e in non-human primates showed specific uptake in brain regions with high LSD1 expression, validating its potential as a neuroimaging agent .
Structure-Activity Relationships (SAR)
-
Methoxycarbonyl Group: Enhances metabolic stability by resisting esterase cleavage compared to ethyl esters .
-
Cyclopropane Rigidity: Improves binding affinity by pre-organizing the molecule for LSD1’s substrate pocket .
Comparative Analysis with Related Compounds
Table 3: Comparison with 1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic Acid (CAS 1034147-27-7)
| Property | rac-(1R,2R) Isomer | Non-stereospecific Analog |
|---|---|---|
| CAS Number | 97364-77-7 | 1034147-27-7 |
| Biological Specificity | High (enantiomerically pure) | Moderate |
| LSD1 Binding Affinity | IC₅₀ = 12 nM | Not reported |
The stereospecific (1R,2R) configuration confers superior target engagement compared to racemic or non-chiral analogs .
Interaction Studies and Biological Activity
Enzyme Binding
Molecular docking simulations predict hydrogen bonds between the carboxylic acid group and LSD1’s FAD cofactor (binding energy = −9.2 kcal/mol) . The phenyl group occupies a hydrophobic cleft, reducing off-target interactions .
Pharmacokinetics
In rats, the methyl ester prodrug shows 92% oral bioavailability, with the carboxylic acid form detected in plasma within 15 minutes .
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